2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

COX-2 inhibition Inflammation Gastric safety

Secure this precise 3-phenylpyridazinone derivative to anchor your kinase or COX-2 fragment library. Unlike generic congeners, the pyridin-4-yl acetamide tail delivers a defined hinge-binding vector and bidentate metal-chelating motif essential for VEGFR-2 (IC₅₀ 49.1 nM series) and COX-2 (sub-20 nM) potency. With MW 306 Da, logP 1.73, and a single H-bond donor, it fits Rule-of-Three fragment space while retaining the full pharmacophore of validated lead series. Avoid regioisomer misassignment—confirm para-pyridyl geometry by ¹H NMR before screening. In-stock availability enables immediate SAR expansion.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
Cat. No. B4513093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3
InChIInChI=1S/C17H14N4O2/c22-16(19-14-8-10-18-11-9-14)12-21-17(23)7-6-15(20-21)13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19,22)
InChIKeyDCFFMZCFMBIXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide: Core Scaffold, Physicochemical Profile & Target Class Context for Informed Procurement


2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide (CAS 1224163-09-0, MF C₁₇H₁₄N₄O₂, MW 306.32 g/mol, logP 1.73) belongs to the 3-phenylpyridazinone chemotype—a privileged scaffold in medicinal chemistry recognized for its synthetic tractability and dense hydrogen-bonding capacity [1]. The compound integrates a central 6-oxopyridazine ring with a phenyl group at position 3 and a pyridin-4-yl acetamide tail, yielding a polar surface area (PSA) of 118.43 Ų and a single H-bond donor . This architecture is structurally preorganized for hinge-region binding in kinase ATP pockets, while the pyridyl nitrogen and carbonyl oxygen provide a bidentate metal-chelating motif also exploited in cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO) inhibitor design [2]. The significance of this compound lies not in its unadorned IC₅₀ as a singleton, but in the fact that the 3-phenylpyridazinone nucleus has yielded low-nanomolar VEGFR-2 inhibitors (IC₅₀ 49.1–418.0 nM vs. sorafenib 81.8 nM) [3] and sub-20 nM COX-2 inhibitors surpassing celecoxib (17.79 nM) [4], establishing a high-confidence class baseline against which this specific derivative can be positioned for targeted library enrichment.

Why 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide Cannot Be Replaced by a Generic Pyridazinone: Structural Determinants of Target Engagement


Generic substitution of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide with any casual 3-phenylpyridazinone congener is scientifically indefensible because the pyridin-4-yl acetamide side chain dictates the compound's hydrogen-bonding vector and electronic complementarity within the target binding site. In the COX-2 inhibitor series, moving from the 6-oxo-3-phenylpyridazine core to an N-substitutedphenyl derivative shifted IC₅₀ from micromolar to 16.76–17.45 nM—a >50-fold gain driven entirely by the nature of the N-1 substituent [1]. Similarly, within the VEGFR-2 inhibitor family, compounds sharing the identical 6-oxo-3-phenylpyridazin-1(6H)-yl-acetyl linker but differing in the terminal amide moiety displayed a 8.5-fold range in kinase IC₅₀ (49.1–418.0 nM) [2]. The pyridin-4-yl group is a recognized hinge-binding motif that can engage the gatekeeper residue via a nitrogen–backbone NH hydrogen bond, a contact absent in pyridin-3-yl, phenyl, or benzyl congeners [3]. Substituting this compound with a regioisomer or truncated analog therefore risks complete loss of on-target potency, altered selectivity profile, and failed SAR interpretation, particularly when used as a chemical probe in kinome- or COX-focused screening cascades. The quantitative comparative data provided below substantiate why procurement decisions must be guided by the precise substitution pattern, not merely the core scaffold.

Quantitative Differentiation Evidence for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide Against Closest Analogs


COX-2 Inhibitory Potency of the 3-Phenylpyridazinone Core vs. Clinical Benchmark Celecoxib

The 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold, shared by the target compound, delivers COX-2 inhibitory IC₅₀ values statistically superior to the clinical reference celecoxib. Among the N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, compounds 4a (IC₅₀ = 17.45 nM), 4b (17.40 nM), 5a (16.76 nM), and 10 (17.15 nM) all exhibited lower IC₅₀ values than celecoxib (IC₅₀ = 17.79 nM; p < 0.05) [1]. The target compound, bearing a pyridin-4-yl acetamide at N-1, introduces a hydrogen-bond-accepting pyridine nitrogen that is absent in the comparator series; this nitrogen is expected to engage a backbone NH at the COX-2 active site entrance, potentially enhancing residence time relative to the purely hydrophobic N-phenyl substituents of 4a/4b/5a/10. The in vivo anti-inflammatory profile of 4a–4b–5a–10 was also superior to both celecoxib and indomethacin, with compounds 4b, 5a, and 10 demonstrating zero gastric ulcerogenicity versus celecoxib's known GI toxicity [1].

COX-2 inhibition Inflammation Gastric safety

VEGFR-2 Kinase Inhibition Potency Range for Phenylpyridazinone-Acetamide Series vs. Sorafenib

A series of phenylpyridazinone-based VEGFR-2 inhibitors incorporating an acetamide linker exhibited IC₅₀ values spanning 49.1 to 418.0 nM in a recombinant VEGFR-2 kinase assay, compared to sorafenib's IC₅₀ of 81.8 nM [1]. Compound 12c—2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide—which shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl-acetyl substructure with the target compound, achieved a VEGFR-2 kinase IC₅₀ of approximately 49.1 nM, representing a 1.67-fold potency improvement over sorafenib [1]. Crucially, in a functional HUVEC antiproliferative assay, compound 12c delivered an IC₅₀ of 11.5 nM, outperforming sorafenib's 23.2 nM by 2.0-fold [1]. The target compound replaces the hydrazineyl-p-tolyl tail of 12c with a pyridin-4-yl amide, which can form an additional hydrogen bond with the DFG-motif aspartate backbone, potentially shifting the binding mode from type II to type I½ and altering the selectivity fingerprint.

VEGFR-2 Angiogenesis Kinase inhibitor

MAO-A Selectivity Advantage of Pyridazinylacetic Acid Derivatives vs. Classical MAO Inhibitors

Pyridazinylacetic acid derivatives—the direct synthetic precursors of the target compound's amide—were uniformly selective for the MAO-A isoform over MAO-B, with compound 5d displaying the highest selectivity index (SI) in the series [1]. The target compound, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, represents the pyridin-4-yl amide homolog of these acids; the amide bond eliminates the carboxylic acid liability (plasma protein binding, poor CNS penetration) while retaining the pyridazinyl pharmacophore necessary for FAD cofactor interaction. By contrast, classical MAO-A inhibitors such as clorgyline suffer from irreversible binding and dietary tyramine interactions. Molecular docking indicates that the pyridazinone carbonyl and N-2 acetyl oxygen coordinate the FAD isoalloxazine ring, while the pyridin-4-yl group extends toward the entrance cavity, offering a handle for isozyme discrimination not present in simple phenylacetic acid-derived inhibitors [1].

Monoamine oxidase MAO-A selectivity Neuropharmacology

Physicochemical Differentiation from Closest Structural Analogs: Lipophilicity, PSA, and H-Bond Capacity

The target compound (MW 306.32, logP 1.73, PSA 118.43 Ų, HBD 1, HBA 6) occupies a distinct physicochemical space compared to its closest commercially available regioisomer, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide (MW 306.32, logP ~1.5 estimated, PSA 118.43 Ų) . While the pyridin-3-yl isomer presents a meta-nitrogen geometry that can only accept a hydrogen bond, the target compound's para-nitrogen is capable of a linear, charge-assisted hydrogen bond with a donor residue (ΔHB strength ≈ 1–2 kcal/mol), a critical distinction for ATP-pocket binding where the hinge backbone NH orientation demands a para-pyridyl vector [1]. Among broader analogs, the 3-(4-methoxyphenyl) variant (MW 336.35, logP ~1.9) gains lipophilicity at the expense of PSA-agnostic polarity, while the 3-(thiophen-2-yl) congener introduces sulfur-mediated metabolic instability (CYP450 thiophene S-oxidation risk). The target compound's logP of 1.73 falls squarely within the CNS MPO optimal range (2–4) while maintaining a PSA <140 Ų, positioning it as a superior starting point for oral CNS candidates compared to higher-logP halogenated pyridazinones.

Physicochemical properties Drug-likeness CNS MPO

Selectivity and Cytotoxicity Safety Window in WI-38 Normal Cells for Phenylpyridazinone VEGFR-2 Inhibitors

For the phenylpyridazinone VEGFR-2 inhibitor series, cytotoxicity against the normal human lung fibroblast cell line WI-38 was measured alongside HUVEC antiproliferative activity to calculate a selectivity index (SI). Compound 12c, which shares the 6-oxo-3-phenylpyridazin-1(6H)-yl-acetyl core with the target compound, demonstrated a favorable SI (>10) in WI-38 versus HUVEC cells, indicating that the cytotoxic effect is preferentially directed toward VEGF-dependent endothelial cells rather than normal proliferating fibroblasts [1]. This selectivity profile contrasts with multi-targeted pyridazinone kinase inhibitors (e.g., certain imidazo[1,2-b]pyridazine acetamides) that exhibit broader cytotoxicity with SI <5 against normal cell lines. The target compound's pyridin-4-yl amide group is predicted to further enhance selectivity by limiting off-target kinase engagement through its stringent H-bond geometry requirement, a hypothesis supported by the observation that pyridin-3-yl congeners show greater promiscuity in panel screening [1].

Selectivity index Cytotoxicity WI-38 Safety pharmacology

Optimal Research and Industrial Application Scenarios for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide Based on Quantitative Evidence


Kinase-Focused Fragment-Based and Hinge-Binder Library Design

The compound serves as an ideal hinge-binding anchor for fragment-based drug discovery (FBDD) targeting VEGFR-2, c-Met, or FGFR kinases. With a molecular weight of 306 Da and logP of 1.73, it falls within the Rule-of-Three space for fragment libraries while providing the complete pharmacophore of the 6-oxo-3-phenylpyridazin-1(6H)-yl-acetyl scaffold that produced the 49.1 nM VEGFR-2 inhibitor 12c [1]. The pyridin-4-yl nitrogen is optimally positioned for hinge hydrogen bonding, allowing rapid SAR expansion via amide coupling or N-alkylation at the acetamide linker. Compared to acquiring multiple pyridazinone fragments with random N-1 substituents, procurement of this single compound enables systematic scaffold-hopping by maintaining the validated core while varying the pyridin-4-yl handle—a strategy proven to yield inhibitors with cellular potency (11.5 nM HUVEC) superior to sorafenib [1].

Selective COX-2 Inhibitor Hit-to-Lead Campaign with Integrated Gastric Safety Screening

Based on the demonstration that N-substitutedphenyl-6-oxo-3-phenylpyridazines achieve COX-2 IC₅₀ values (16.76–17.45 nM) exceeding celecoxib (17.79 nM) with zero gastric ulcerogenicity for three out of four top compounds [2], this compound is positioned as a next-generation hit for selective COX-2 programs. The pyridin-4-yl acetamide tail offers a vector for polar extension into the COX-2 side pocket (Arg120/Tyr355 region) that is inaccessible to the N-phenyl substituents of 4a/4b/5a/10. A screening cascade that compares this compound against celecoxib (IC₅₀ 17.79 nM) and indomethacin, while parallel-testing gastric lesion index in rats, can rapidly assess whether the pyridin-4-yl modification preserves the scaffold's intrinsic gastric safety advantage—a key differentiator from coxibs and traditional NSAIDs [2].

Reversible MAO-A Inhibitor Development for CNS Disorders

The pyridazinylacetic acid progenitor series demonstrated consistent MAO-A selectivity, with compound 5d achieving the highest selectivity index [3]. The target compound eliminates the carboxylic acid group in favor of a pyridin-4-yl amide, which improves CNS drug-likeness by reducing TPSA-mediated efflux (P-gp recognition) and enhancing passive permeability. In a comparative panel screening against recombinant human MAO-A and MAO-B, this compound can be benchmarked against moclobemide (reversible MAO-A inhibitor, IC₅₀ ~200 nM) and clorgyline (irreversible, IC₅₀ ~4 nM) to establish whether the pyridazinylacetamide scaffold achieves potency comparable to moclobemide while offering a distinct IP position. The reversible binding mechanism inferred from the amide topology eliminates the cheese effect liability associated with irreversible MAO inhibitors [3], a critical advantage for chronic CNS therapy programs.

Physicochemical Comparator Standard for Pyridazinone Library QC and SAR Triage

With its well-defined properties (logP 1.73, PSA 118.43 Ų, MW 306.32) and balanced CNS MPO score, this compound can serve as a physicochemical benchmark for quality control of pyridazinone screening libraries . When acquiring pyridazinone derivatives from multiple vendors, this compound's logD (1.71) and aqueous solubility (logSw –2.46) provide a reference point for detecting batch-to-batch variability or misassigned structures (e.g., pyridin-3-yl vs. pyridin-4-yl regioisomers). The distinct para-pyridyl geometry, which is readily identifiable by ¹H NMR (AA'BB' pattern for pyridin-4-yl vs. ABC pattern for pyridin-3-yl), ensures that procurement of this specific regioisomer unambiguously anchors the library's hinge-binding vector, preventing the confounding SAR that arises when meta-pyridyl analogs are mistakenly included in kinase screening sets .

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